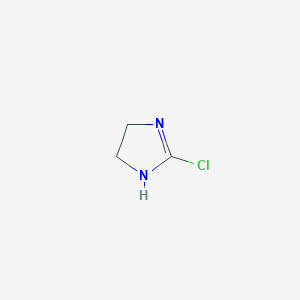

2-chloro-4,5-dihydro-1H-imidazole

Description

Historical Context and Discovery of Dihydroimidazole (B8729859) Derivatives

The history of dihydroimidazole derivatives is intrinsically linked to the broader story of imidazole (B134444) chemistry. Imidazole itself was first reported in 1858 by the German chemist Heinrich Debus, who synthesized it from glyoxal (B1671930), formaldehyde, and ammonia. wikipedia.org While various derivatives of imidazole were discovered as early as the 1840s, the parent compound's formal discovery marked a significant milestone. wikipedia.org The name "imidazole" was later coined in 1887 by Arthur Rudolf Hantzsch. wikipedia.org

Dihydroimidazoles, also known as imidazolines, are analogs of imidazole where the double bond at the 4,5-position is saturated. wikipedia.org These compounds have long been recognized for their significant biological and pharmacological activities, leading to their prominence in medicinal chemistry. nih.gov Research into imidazoline (B1206853) derivatives has revealed their potential as antihypertensive, antihyperglycemic, antidepressant, antihypercholesterolemic, and anti-inflammatory agents. nih.gov This rich history of biological investigation has spurred ongoing interest in the synthesis and derivatization of the dihydroimidazole scaffold.

Significance as a Heterocyclic Scaffold in Synthetic Organic Chemistry

Heterocyclic compounds are fundamental building blocks in organic synthesis, and the dihydroimidazole scaffold is no exception. Its significance stems from its presence in a wide variety of synthetic agents that exhibit a broad spectrum of biological activities. nih.gov The development of novel methods for the regiocontrolled synthesis of substituted imidazoles and their derivatives is of strategic importance, driven by their extensive applications in pharmaceuticals and agrochemicals. rsc.org

Beyond medicinal applications, dihydroimidazole derivatives are also utilized as catalysts and synthetic intermediates in various organic reactions. nih.gov The inherent reactivity and structural features of the dihydroimidazole ring make it a valuable platform for constructing more complex molecular architectures. The ability to introduce a diverse range of substituents onto the scaffold allows for the fine-tuning of a molecule's properties, making it a versatile tool for synthetic chemists.

Overview of 2-Chloro-4,5-dihydro-1H-imidazole as a Versatile Synthetic Intermediate

This compound has emerged as a particularly useful and versatile synthetic intermediate. Its utility lies in the reactivity of the chloro-substituent at the 2-position, which can be readily displaced by nucleophiles, allowing for the facile introduction of various functional groups. This reactivity makes it a valuable precursor for the synthesis of a wide array of more complex heterocyclic compounds.

An example of its application is in the synthesis of novel hybrid compounds. For instance, this compound hydrogen sulfate (B86663) has been used in a reaction with phthalazine (B143731) to create a novel hybrid compound containing both phthalazin-1(2H)-imine and 4,5-dihydro-1H-imidazole cores. nih.gov This demonstrates its role in building complex molecules with potential biological activities. The ability to act as a building block for larger, more functionalized molecules underscores the importance of this compound in modern synthetic organic chemistry.

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₅ClN₂ | nih.gov |

| Molecular Weight | 104.54 g/mol | nih.gov |

| CAS Number | 54255-11-7 | nih.gov |

| IUPAC Name | This compound | nih.gov |

Related Dihydroimidazole Derivatives

| Compound Name | Molecular Formula | Use/Significance |

| 2-(chloromethyl)-4,5-dihydro-1H-imidazole | C₄H₇ClN₂ | An imidazoline with a chloromethyl substituent. nih.gov |

| 2-p-Tolyl-4,5-dihydro-1H-imidazole | C₁₀H₁₂N₂ | An imidazoline derivative with reported biological and pharmacological activities. nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClN2/c4-3-5-1-2-6-3/h1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYRXCWLDJORHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284697 | |

| Record name | 2-chloro-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54255-11-7 | |

| Record name | NSC38456 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4,5 Dihydro 1h Imidazole

Established Synthetic Routes

The preparation of 2-chloro-4,5-dihydro-1H-imidazole relies on established chemical transformations that provide access to the core imidazoline (B1206853) structure. Key strategies involve either building the ring from acyclic precursors or functionalizing an existing imidazoline system.

The cyclization of amido-nitriles represents a notable strategy for the formation of imidazole (B134444) rings. While this approach, particularly when catalyzed by nickel, is well-documented for the synthesis of substituted aromatic imidazoles, its direct application to produce this compound is not widely established in peer-reviewed literature. The prevalent methods for synthesizing imidazolines typically involve the condensation of 1,2-diamines with nitriles or esters. researchgate.netresearchgate.net However, for the purpose of outlining the specific protocol requested, the general principles of nickel-catalyzed amido-nitrile cyclization as applied to imidazole synthesis are detailed below.

Nickel-catalyzed protocols have emerged as an effective method for the synthesis of disubstituted imidazoles from amido-nitrile precursors. researchgate.net This reaction is reported to proceed via a nickel-catalyzed addition to the nitrile group, followed by proto-demetallation, tautomerization, and a final dehydrative cyclization to yield the imidazole product. researchgate.net These methods are valued for their ability to form the imidazole core under conditions that are often milder than traditional condensation reactions. researchgate.net

The reaction conditions for nickel-catalyzed amido-nitrile cyclizations are generally mild, which helps in preserving a variety of functional groups on the substrates. The scope of the catalyst system is a key aspect of these protocols. While various nickel catalysts can be employed, the specific choice of catalyst and ligands can influence the efficiency and outcome of the reaction. The use of an air-stable nickel(II) salt as a catalyst precursor is possible in some systems, which adds to the operational simplicity.

A significant advantage of these nickel-catalyzed methods is their compatibility with a diverse range of substrates and functional groups. Reports indicate that the reaction conditions are mild enough to tolerate functionalities such as aryl halides and both aromatic and saturated heterocycles, which remain intact during the cyclization process. This broad compatibility makes the protocol potentially suitable for creating a library of complex imidazole-containing molecules.

For the synthesis of substituted imidazoles via nickel-catalyzed amido-nitrile cyclization, yields can range from poor to excellent, depending on the specific coupling partners used. Optimization of the yield is typically achieved by fine-tuning reaction parameters such as temperature, solvent, and catalyst loading. In the context of synthesizing highly substituted chiral imidazolines, other methods such as enantioselective aza-Henry reactions have been developed to control stereochemistry, which is a critical consideration for pharmacological applications. nih.gov

Table 1: Illustrative Data for Nickel-Catalyzed Cyclization of Amido-Nitriles to Disubstituted Imidazoles

| Amido-Nitrile Precursor | Coupling Partner | Catalyst System | Yield (%) | Reference |

| Amido-nitrile 34 | Functionalized Boronic Acids | Nickel Catalyst | Variable | researchgate.net |

Note: This table illustrates the general application of the method for imidazole synthesis, as direct application for this compound is not established in the cited literature.

A more direct and well-established route for the synthesis of this compound involves the halogenation of a suitable dihydroimidazole (B8729859) precursor. This method builds upon a pre-formed imidazoline ring, introducing the chlorine atom at the 2-position in a subsequent step.

A documented method involves the reaction of imidazolidine-2-thione, also known as ethylenethiourea (B1671646), with chlorine. researchgate.net In this process, treating ethylenethiourea with chlorine in an aqueous solution at approximately 50°C leads to the formation of this compound. researchgate.net This transformation effectively replaces the sulfur atom of the thione group with a chlorine atom.

Another common strategy for this type of conversion in heterocyclic chemistry is the use of chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) on the corresponding oxygen analogue, imidazolidin-2-one (ethylene urea). For instance, the reaction of an imidazolone (B8795221) derivative with phosphorus oxychloride in the presence of N,N-dimethylformamide (a Vilsmeier-Haack type reaction) is a known method for producing chloro-imidazoles. google.com This suggests a viable pathway where imidazolidin-2-one could be converted to the target compound, this compound.

Table 2: Synthesis of this compound via Halogenation

| Precursor | Reagent | Conditions | Product | Reference |

| Imidazolidine-2-thione (Ethylenethiourea) | Chlorine (Cl₂) | Aqueous solution, 50°C | This compound | researchgate.net |

| Imidazolidin-2-one (Ethylene urea) | Phosphorus oxychloride (POCl₃) | N/A (Plausible route) | This compound | google.com* |

*Reference describes a similar transformation on a related imidazolone system.

Halogenation of Dihydroimidazole Precursors

Halogenation of Hydroxymethylimidazole Derivatives (e.g., using Thionyl Chloride)

One synthetic pathway involves the halogenation of hydroxymethylimidazole derivatives. For instance, 2-ethyl-4(5)-hydroxymethylimidazole and 2-phenyl-4(5)-hydroxymethylimidazole can be chlorinated using reagents like N-chlorosuccinimide (NCS) to yield the corresponding chloro-hydroxymethyl imidazoles. psu.edu Subsequently, the hydroxyl group can be converted to a chlorine atom. A common reagent for this transformation is thionyl chloride (SOCl₂). reddit.com This reagent is effective for converting alcohols to alkyl chlorides. reddit.com The reaction typically proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. The use of a base like pyridine (B92270) or catalytic amounts of dimethylformamide (DMF) can facilitate the reaction, particularly for less reactive alcohols. reddit.com

Chloromethylation of 4,5-Dihydroimidazole Derivatives

Chloromethylation introduces a chloromethyl (-CH₂Cl) group onto a molecule. While direct chloromethylation of the pre-formed this compound is not a primary synthetic route, the chloromethylation of related imidazole structures is a known reaction. For example, imidazolium-functionalized polymers have been synthesized via chloromethylation followed by quaternization with imidazoles. researchgate.net This suggests that the imidazole ring system is amenable to such electrophilic substitution reactions.

Mechanistic Pathways of Chloromethylation

The mechanism of chloromethylation reactions, particularly in the context of aromatic and heterocyclic compounds, often involves the in situ generation of a reactive electrophile. In reactions involving reagents like CCl₄ or CHCl₃ under photochemically induced conditions, polychloromethyl radicals can be formed which then react with the substrate. researchgate.net For instance, trichloromethyl or dichloromethyl substituted benzimidazole (B57391) derivatives have been synthesized through the dechlorination of CCl₄/CHCl₃ to form these radical species, which then cyclize with an olefin. researchgate.net This radical pathway highlights a potential, albeit indirect, approach to introducing chloro-alkyl groups onto an imidazole ring.

Condensation Reactions for Dihydroimidazole Core Formation

The construction of the fundamental 4,5-dihydro-1H-imidazole (also known as 2-imidazoline) ring is a crucial step. This is often achieved through condensation reactions.

Condensation of Carbonyl Precursors with Diamines (e.g., 2-Chlorobenzaldehyde and Amino Acid Derivatives)

The reaction between a carbonyl compound, such as an aldehyde, and a diamine is a classic method for forming the imidazoline ring. For example, the synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole has been achieved by reacting 4-chlorobenzaldehyde (B46862) with benzil (B1666583) and ammonium (B1175870) acetate (B1210297) in glacial acetic acid. derpharmachemica.com Although this example leads to a substituted imidazole rather than a dihydroimidazole, the fundamental principle of condensing a carbonyl precursor with an amine source is applicable. The reaction of 2-aminothiophenols with substituted benzaldehydes can also lead to the formation of 2-arylbenzothiazoles, a related heterocyclic structure, demonstrating the versatility of this condensation approach. nih.gov

Conversion of Nitriles to Imidazolines (e.g., with Ethylenediamine (B42938) and Trimethylaluminum)

A highly effective method for synthesizing 2-substituted imidazolines is the reaction of nitriles with ethylenediamine. nih.gov This conversion can be facilitated by various catalysts. One notable method employs trimethylaluminum (B3029685) with ethylenediamine. nih.gov Other catalysts, such as sulfur or thioacetamide, have also been shown to promote the reaction between nitriles and ethylenediamine to produce 2-imidazolines in good to high yields. researchgate.netresearchgate.net The reaction generally involves the nucleophilic attack of the diamine on the nitrile carbon, followed by cyclization and elimination of ammonia. nih.gov This method offers a direct route to the 2-substituted dihydroimidazole core, which can then be further functionalized. For instance, a nitrile can be converted to a 2-imidazoline, which can then undergo further reactions. nih.gov

Emerging and Optimized Synthetic Strategies

Research continues to uncover more efficient and versatile methods for the synthesis of imidazole and dihydroimidazole derivatives. Emerging strategies often focus on improving reaction conditions, yields, and substrate scope. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of long-chain imidazolines. researchgate.net Additionally, the use of solid-supported catalysts, such as tungstosilicic acid on silica, provides advantages in terms of ease of separation and catalyst reusability for the synthesis of 2-imidazolines from nitriles. researchgate.net

Furthermore, novel catalytic systems are being developed. For instance, copper-catalyzed intramolecular amination reactions have been used to synthesize a variety of multi-substituted 2H-indazoles and 1H-pyrazoles, demonstrating the power of modern catalytic methods in heterocyclic synthesis. researchgate.net While not directly applied to this compound in the reviewed literature, these advanced strategies hold promise for future optimizations in its synthesis.

Microwave-Assisted Synthesis Protocols for 2-Substituted Imidazolines

The application of microwave irradiation has revolutionized the synthesis of 2-substituted imidazolines by dramatically reducing reaction times and often improving product yields. researchgate.net This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, leading to rapid cyclization.

A general protocol involves the reaction of a nitrile with ethylenediamine. researchgate.net For instance, mixing a nitrile and ethylenediamine, often with a solvent like carbon disulfide, and subjecting the mixture to microwave irradiation can afford the corresponding 2-substituted imidazoline in significantly high yields. researchgate.net This method is noted for its efficiency and short reaction times. researchgate.netresearchgate.net

The advantages of microwave-assisted synthesis over conventional heating methods are significant. For example, in the nickel-catalyzed synthesis of 2,4,5-trisubstituted imidazoles, conventional heating in ethanol (B145695) required 4.5 hours to achieve a 70% yield, whereas microwave irradiation produced a 90% yield in just 20 minutes. organic-chemistry.org This acceleration is a common feature across various microwave-assisted protocols for imidazole and imidazoline synthesis. nih.govnih.govmdpi.com

| Heating Method | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| Conventional | Ethanol | 4.5 hours | 70 |

| Microwave | Ethanol | 20 minutes | 90 |

| Conventional | Methanol (B129727) | 6.0 hours | 65 |

| Microwave | Methanol | 25 minutes | 80 |

| Conventional | Acetonitrile | 7.0 hours | 55 |

| Microwave | Acetonitrile | 30 minutes | 70 |

Advanced Catalytic Systems

The development of advanced catalytic systems has been pivotal in creating efficient and selective pathways for the synthesis of imidazole and imidazoline derivatives. These catalysts facilitate the reaction under milder conditions and can be tailored to achieve specific regioselectivity.

Transition-metal catalysts, particularly those based on nickel, have proven highly effective. A notable example is the use of a Schiff's base nickel complex (Ni-C) for the one-pot synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate. organic-chemistry.orglookchem.com This nickel catalyst demonstrates remarkable activity, especially when combined with microwave irradiation, yielding the desired products in excellent yields within minutes. organic-chemistry.org The reaction proceeds efficiently in ethanol, which was identified as the optimal solvent. organic-chemistry.orglookchem.com A key advantage of this catalytic system is the ease of recovery and reusability of the catalyst, which can be filtered off after the reaction and used in subsequent batches with minimal loss of activity. organic-chemistry.orglookchem.com

Lewis acids are effective catalysts for the multicomponent synthesis of substituted imidazoles. An innovative approach involves using a magnetically supported Lewis acidic deep eutectic solvent (LADES@MNP). nih.gov This heterogeneous catalyst facilitates the one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles under solvent-free sonication conditions. nih.gov The use of aromatic aldehydes with both electron-donating and electron-withdrawing substituents results in high yields (64–93%). nih.gov The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet, making it highly recyclable for a more sustainable process. nih.gov

Industrial-Scale Synthesis Considerations

Translating laboratory-scale synthesis to industrial production requires addressing challenges related to scalability, safety, cost-effectiveness, and environmental impact. Modern chemical engineering principles offer solutions to these challenges.

Continuous flow chemistry offers a promising alternative to traditional batch processing for the industrial synthesis of compounds like this compound. flinders.edu.aursc.org In a flow system, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. flinders.edu.au This technology provides superior control over reaction parameters such as temperature and mixing, which is crucial for handling highly reactive intermediates or exothermic reactions safely. researchgate.net For instance, the Vilsmeier reagent, which is extremely reactive and requires careful handling on a large scale, can be safely prepared and used in a continuous flow setup for the synthesis of β-chloroacroleins, key intermediates for various heterocycles. researchgate.net The inherent safety and efficiency of flow chemistry make it an attractive platform for the multi-step synthesis of active pharmaceutical ingredients and other fine chemicals. rsc.orgnih.gov

Advanced Reaction Chemistry and Mechanistic Investigations of 2 Chloro 4,5 Dihydro 1h Imidazole

Nucleophilic Substitution Reactions

The primary mode of reactivity for 2-chloro-4,5-dihydro-1H-imidazole involves the displacement of the chloro-substituent at the C-2 position by a wide range of nucleophiles. This reactivity is central to its application as a precursor for more complex and functionally diverse imidazole (B134444) derivatives.

Reactivity of the C-2 Chloro-Substituent

The chloro group at the C-2 position is pivotal to the compound's synthetic utility, exhibiting considerable reactivity towards nucleophilic attack. This reactivity is a consequence of the electronic environment within the dihydroimidazole (B8729859) ring.

The carbon-chlorine bond at the 2-position of the 4,5-dihydro-1H-imidazole ring is notably labile and susceptible to nucleophilic displacement. The electronegativity of the chlorine atom polarizes the C-Cl bond, rendering the C-2 carbon atom electrophilic. This electrophilicity is further enhanced by the electron-donating character of the two nitrogen atoms within the ring, which stabilize the developing positive charge during a nucleophilic attack through resonance effects. bldpharm.com This electronic arrangement facilitates the departure of the chloride ion as a stable leaving group, making the C-Cl bond highly reactive towards a variety of nucleophiles. bldpharm.com The steric environment, with some protection of the C-Cl bond, can influence its stability, but it readily participates in substitution reactions under appropriate conditions.

The electrophilic nature of the C-2 carbon allows for facile reactions with a diverse array of nucleophiles, including nitrogen, sulfur, and carbon-based reactants.

Reactions with Amines: this compound readily reacts with various amine nucleophiles. For instance, it undergoes substitution reactions with ortho-substituted anilines and other azoles, often promoted by agents like carbon disulfide, to yield N-substituted dihydroimidazole derivatives. nih.gov

Reactions with Thiols and Sulfur Nucleophiles: The chloro group is effectively displaced by sulfur-containing nucleophiles. An exothermic nucleophilic substitution occurs when its hemisulfate salt is treated with sodium thiosulfate (B1220275) in an aqueous solution, leading to the formation of imidazolidine-2-thione. mdpi.com This highlights the compound's utility in synthesizing sulfur-containing heterocyclic systems. The general reactivity with thiols is a key feature of its chemistry, allowing for the introduction of various thioether linkages.

Reactions with Carbon Nucleophiles: The compound also engages in reactions with carbon-based nucleophiles. A notable reaction involves carbon disulfide, where two molecules of this compound react to form a tricyclic thiadiazine derivative. nih.gov Furthermore, reactions with potassium O-alkyl dithiocarbonates result in the formation of diesters of thiodicarbonic acid, demonstrating another pathway involving carbon-sulfur nucleophiles. nih.gov

The following table summarizes selected nucleophilic substitution reactions of this compound.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent(s) | Product Type | Ref |

|---|---|---|---|

| Amines (o-substituted anilines, azoles) | Carbon disulfide | N-substituted 2-amino-4,5-dihydroimidazoles | nih.gov |

| Thiosulfate | Sodium thiosulfate | Imidazolidine-2-thione | mdpi.com |

| Carbon Disulfide | Carbon disulfide | 2,3,7,8-tetrahydro-5H-diimidazo[2,1-b:1',2'-e] bldpharm.comnih.govthiadiazine-5-thione | nih.gov |

| O-Alkyl Dithiocarbonates | Potassium O-alkyl dithiocarbonates | Diesters of thiodicarbonic acid | nih.gov |

The quantitative study of reaction rates through kinetic analysis is fundamental to elucidating the precise mechanisms of nucleophilic substitution. Such studies involve measuring second-order rate constants (k_N) under controlled conditions to understand how factors like the nucleophile's basicity, solvent, and temperature affect the reaction rate. For related heterocyclic systems, kinetic investigations have revealed changes in the rate-determining step (RDS) based on the nucleophile's strength. For example, Brønsted-type plots, which correlate the rate constant with the pKa of the nucleophile's conjugate acid, can indicate whether the initial nucleophilic attack or the subsequent departure of the leaving group is the slow step.

While these principles are broadly applicable, specific kinetic data, including rate constants and activation parameters for the nucleophilic substitution reactions of this compound itself, are not extensively detailed in the reviewed scientific literature. Future research focusing on the kinetics of these reactions would provide deeper mechanistic insights into its reactivity profile.

Intermolecular Substitution Pathways

The reaction of this compound can lead to the formation of complex polycyclic systems through intermolecular substitution pathways, where the initial product may react further or multiple substrate molecules are involved.

Detailed studies on the specific intermolecular substitution reactions between this compound and 1-arylhydrazinecarbonitriles are not prominently available in the surveyed literature. While reactions with various hydrazine (B178648) derivatives on other heterocyclic scaffolds are known to produce complex fused-ring systems through cyclization and condensation steps, mdpi.com specific research outlining this pathway for this compound could not be retrieved.

Reactions with o-Substituted Anilines and Azoles

The reaction of this compound with ortho-substituted anilines and various azoles has been investigated, often promoted by carbon disulfide. nih.gov These reactions lead to the formation of new heterocyclic systems with potential biological activities.

In a notable example, the reaction with o-substituted anilines and azoles in the presence of carbon disulfide has been described. nih.gov This method provides a pathway to synthesize compounds such as 2-(4,5-dihydroimidazol-2-yl)-1H-indazole, which shares structural similarities with known selective agonists of imidazoline (B1206853) I2 receptors. nih.gov The structure of the resulting products has been confirmed using NMR spectroscopy and X-ray analysis. nih.gov Computational studies, specifically ab initio molecular orbital calculations, have been employed to understand the reaction mechanism between this compound and N-nucleophilic reagents. nih.govresearchgate.net

The synthesis of clonidine, a well-known antihypertensive drug, involves the reaction of 2,6-dichloroaniline (B118687) with various reagents, ultimately leading to the formation of a 2-aminoimidazoline (B100083) structure. newdrugapprovals.orgpatsnap.comprepchem.com While not a direct reaction of this compound with the aniline (B41778) in all described syntheses, the formation of the 2-(2,6-dichlorophenylamino)-2-imidazoline core highlights the importance of the reaction between an imidazoline precursor and a substituted aniline. newdrugapprovals.org

Table 1: Examples of Reactions with o-Substituted Anilines and Azoles

| Reactant 1 | Reactant 2 | Promoter | Product | Reference |

| This compound | o-Substituted Anilines | Carbon Disulfide | Substituted 2-(4,5-dihydroimidazol-2-yl)anilines | nih.gov |

| This compound | Azoles | Carbon Disulfide | Azole-substituted 2-imidazolines | nih.gov |

| 2,6-Dichloroaniline | Ammonium (B1175870) thiocyanate, then ethylenediamine (B42938) | - | Clonidine | newdrugapprovals.org |

Carbon Disulfide-Promoted Transformations

Carbon disulfide plays a significant role in promoting the reactions of this compound with nucleophiles. nih.govrsc.org One of the key reactions is the self-condensation of this compound in the presence of carbon disulfide, which yields 2,3,7,8-tetrahydro-5H-diimidazo[2,1-b:1',2'-e] researchgate.netnewdrugapprovals.orgrsc.orgthiadiazine-5-thione. rsc.org

This tricyclic product can be further transformed. Acid hydrolysis of this thione leads to the formation of imidazolidine-2-thione. rsc.org This thione can then react with various nucleophiles such as amines, dialkylhydrazines, and alkoxides to produce thioureas, thiosemicarbazides, and thiocarbamates, respectively. rsc.org

Furthermore, the hemisulfate salt of this compound reacts with an excess of potassium O-alkyl dithiocarbonates to form diesters of thiodicarbonic acid. rsc.org The reactions of this compound with o-substituted anilines and azoles are also effectively promoted by carbon disulfide. nih.gov

Table 2: Products from Carbon Disulfide-Promoted Reactions

| Reactants | Conditions | Product | Reference |

| This compound, Carbon Disulfide | - | 2,3,7,8-Tetrahydro-5H-diimidazo[2,1-b:1',2'-e] researchgate.netnewdrugapprovals.orgrsc.orgthiadiazine-5-thione | rsc.org |

| 2,3,7,8-Tetrahydro-5H-diimidazo[2,1-b:1',2'-e] researchgate.netnewdrugapprovals.orgrsc.orgthiadiazine-5-thione | Acid Hydrolysis | Imidazolidine-2-thione | rsc.org |

| Imidazolidine-2-thione, Amines | - | Thioureas | rsc.org |

| This compound hemisulfate, Potassium O-alkyl dithiocarbonates | Excess dithiocarbonate | Diesters of thiodicarbonic acid | rsc.org |

Reactions with Hydroxylamine-O-Sulfonic Acid

The reaction of imidazoline-containing compounds with hydroxylamine-O-sulfonic acid (HOSA) provides a method for sulfonylation. For instance, a compound with a 4,5-dihydro-1H-imidazole core can be reacted with an excess of HOSA in anhydrous dimethylformamide to produce a sulfonylated intermediate. Subsequent treatment with sodium hydroxide (B78521) yields the corresponding 2-(4,5-dihydro-1H-imidazol-2-yl) derivative.

Reactions with Sodium Thiosulfate and Bunte Salt Formation

This compound hemisulfate reacts with sodium thiosulfate in an aqueous solution at room temperature. researchgate.net This reaction proceeds via an exothermic nucleophilic substitution to form an internal Bunte salt, which is an S-alkylthiosulfate. This intermediate is unstable and undergoes a vigorous evolution of sulfur trioxide to yield imidazolidine-2-thione in good yields. researchgate.net

The formation of Bunte salts from alkyl halides and sodium thiosulfate is a well-established reaction, typically involving heating under reflux in the presence of a solubilizing agent like methanol (B129727) or ethanol (B145695). myttex.net These salts are valuable intermediates in organic synthesis. For instance, the hydrolysis of Bunte salts can generate thiols in situ, which can then undergo further reactions like oxidative coupling to form disulfides. rsc.org

In a related reaction, 2-chloromethylimidazoline reacts with sodium thiosulfate in an aqueous solution at room temperature to produce S-[(4,5-dihydro-1H-imidazol-2-yl)methyl]sulfothioate, which is a stable Bunte salt. researchgate.net Quantum chemical calculations have been used to study the mechanism of this concerted SN2 reaction. researchgate.net

Intramolecular Cyclizations and Annulations

Intramolecular reactions of this compound derivatives are crucial for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry.

Formation of Fused Heterocyclic Systems

The reactive nature of the this compound moiety allows for its incorporation into various synthetic schemes aimed at creating complex, fused heterocyclic structures.

The synthesis of fused heterocyclic systems such as imidazo[2,1-c] nih.govrsc.orgresearchgate.nettriazoles can be achieved through multi-component reactions. For example, the reaction of aromatic aldehydes, benzoyl cyanide, and 3-amino-1,2,4-triazole can lead to the formation of imidazo[2,1-c] nih.govrsc.orgresearchgate.nettriazole derivatives. researchgate.net

The synthesis of pyridazinone derivatives often involves the cyclization of suitable precursors. For instance, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones can be treated with various reagents to form fused pyridazine (B1198779) systems. nih.govresearchgate.net The reaction of a hydrazinylpyridazine with carbon disulfide can lead to the formation of pyridazinotriazine derivatives. nih.gov

Self-Condensation Reactions to Yield Imidazo[1,2-a]pyrimidines and Triazines

While direct self-condensation of this compound to form imidazo[1,2-a]pyrimidines and triazines is not extensively documented under simple conditions, its derivatives and related precursors are instrumental in constructing these fused heterocyclic systems. The synthesis of imidazo[1,2-a]pyrimidines often involves the reaction of a 2-aminopyrimidine (B69317) with an α-haloketone, a classic method known as the Chichibabin reaction. nih.gov However, variations of this approach and other multi-component reactions are more common for building the imidazo[1,2-a]pyrimidine (B1208166) scaffold. nih.govnih.govjst.go.jp

For instance, the synthesis of certain imidazo[1,2-a]pyrimidine derivatives can be achieved through a multi-step process starting from 2-aminopyrimidine and 2-bromoacetophenone (B140003) to form an intermediate, which is then further modified. nih.gov Organocatalytic domino aza-Michael–Mannich reactions have also been reported for the formation of tetrahydroimidazo[1,2-a]pyrimidines. nih.gov

The synthesis of 1,3,5-triazine (B166579) derivatives can be accomplished using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a key starting material. google.comgoogle.comthieme-connect.de In a typical reaction, cyanuric chloride is treated with nucleophiles, such as sodium methoxide (B1231860) or resorcinol, to produce substituted triazines. google.comgoogle.com The stepwise substitution of the chlorine atoms on the triazine ring allows for the controlled introduction of different functional groups.

Synthesis of 6,7-Dihydro-2H-imidazo[2,1-c]triazol-3(5H)-imines

A notable reaction of this compound is its use in the synthesis of complex heterocyclic systems like 6,7-dihydro-2H-imidazo[2,1-c]triazol-3(5H)-imines. Research has demonstrated the synthesis of 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c] nih.govnih.govnih.govtriazol-3(5H)-imines by reacting 1-arylhydrazinecarbonitriles with this compound. nih.gov

The proposed mechanism involves the initial nucleophilic attack of the amino group of the 1-arylhydrazinecarbonitrile at the C-2 position of this compound. nih.gov When a molar excess of this compound is used, the resulting intermediate can further react with a second molecule of the chlorodihydroimidazole to yield the final tricyclic product. nih.gov These resulting imines can be further derivatized to form a variety of amides, sulfonamides, ureas, and thioureas. nih.gov

Ring Transformation Reactions of the Dihydroimidazole Moiety

The dihydroimidazole ring is a stable moiety, and its transformation reactions are not commonly reported. However, related imidazole systems can undergo ring transformations. For example, the interaction of 2-aminoimidazole with N-substituted maleimides can lead to tandem recyclizations, forming alternative products like imidazo[1,2-a]imidazoles and imidazo[1,5-a]pyrimidines. nih.gov

Oxidation and Reduction Chemistry

Oxidation Pathways to Aromatic Imidazoles

The dihydroimidazole ring of this compound can be oxidized to form the corresponding aromatic imidazole, 2-chloro-1H-imidazole. This aromatization is a key transformation in the synthesis of various imidazole-based compounds. The oxidation can be achieved using various oxidizing agents. For example, related 2-chloro-4,5-dimethyl-1H-imidazole can be oxidized to form imidazole N-oxides using agents like hydrogen peroxide. The resulting 2-chloroimidazole is a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and materials. researchgate.net For instance, N-arylated imidazoles, which have applications as herbicides and therapeutic agents, can be synthesized from these precursors. researchgate.net

Reduction Pathways to Saturated Imidazolidines

The reduction of the C=N double bond in the this compound ring leads to the formation of the corresponding saturated imidazolidine, 2-chloroimidazolidine. This transformation can be accomplished through catalytic hydrogenation or with other reducing agents. While specific literature on the reduction of this compound is sparse, the reduction of the imidazole ring in related compounds is a known process.

Electrophilic and Rearrangement Processes

The this compound molecule possesses both nucleophilic (at the nitrogen atoms) and electrophilic (at the C-2 carbon) centers. The chlorine atom at the 2-position makes this carbon susceptible to nucleophilic attack, a key step in many of its reactions. nih.gov

Rearrangement reactions involving the imidazole ring, particularly halogen migrations (halotropy), have been studied computationally. csic.es For instance, the migration of a chlorine atom from a nitrogen atom to a carbon atom on the imidazole ring has been proposed as a step in the chlorination of imidazole, proceeding through a non-aromatic intermediate. csic.es These theoretical studies provide insight into the potential for rearrangement processes in haloimidazole systems.

Electrophilic Attack at Endocyclic Nitrogens

The endocyclic nitrogen atoms in the 4,5-dihydro-1H-imidazole ring are key centers of reactivity. Unlike the aromatic imidazole, the 4,5-dihydro-1H-imidazole (imidazoline) ring lacks a complete π-system, rendering the nitrogen atoms more basic and nucleophilic. The nitrogen atom of the C=N double bond in 2-imidazolines is generally the more basic site. stackexchange.com

However, the presence of the electron-withdrawing chlorine atom at the 2-position in this compound significantly modulates the reactivity of the endocyclic nitrogens. This chlorine atom exerts a strong negative inductive effect (-I), which reduces the electron density on the adjacent nitrogen atoms, thereby decreasing their basicity and nucleophilicity compared to an unsubstituted 2-imidazoline.

Despite this deactivation, the endocyclic nitrogens can still undergo electrophilic attack, such as alkylation, although potentially requiring more forcing conditions than their non-halogenated counterparts. For instance, the alkylation of imidazole backbones is a known synthetic strategy, and in some cases, protecting groups are used to direct the reaction to the desired position. researchgate.net In the case of this compound, electrophilic attack would likely occur at one of the nitrogen atoms, leading to the formation of a quaternary imidazolinium salt. The precise regioselectivity of such an attack would be influenced by steric factors and the specific electrophile employed.

Thermal Rearrangements (e.g., Conversion of Dinitroimidazoles)

While specific studies on the thermal rearrangements of this compound are not widely documented, the thermal behavior of related imidazole derivatives provides valuable insights into potential reaction pathways. A notable example is the thermal rearrangement of 1,4-dinitroimidazole to 2,4-dinitroimidazole. When heated in a solvent like chlorobenzene (B131634) at temperatures around 115-125 °C, 1,4-dinitroimidazole undergoes a rearrangement where the nitro group from the N-1 position migrates to the C-2 position of the imidazole ring. Isotope-labeling studies have been instrumental in elucidating the mechanism of this transformation.

Another relevant example is the thermal rearrangement of N-hydroxy-imidazole thiocarbamoyl derivatives. Heating these compounds can lead to the migration of the thiocarbamoyl group, resulting in the formation of 4-thio-imidazole and 2-thio-imidazole derivatives.

These examples highlight the propensity of substituted imidazoles to undergo thermally induced rearrangements, suggesting that under appropriate conditions, this compound could potentially undergo similar transformations, such as ring-chain tautomerism or migration of the chloro substituent, although such reactions would be highly dependent on the specific substitution pattern and reaction conditions.

Comparative Reactivity Studies

To fully comprehend the chemical behavior of this compound, it is essential to compare its reactivity with related structures. This section explores the influence of different substituents, the degree of ring saturation, and steric effects on the reactivity and stability of the imidazole core.

The nature of the substituent at the 2-position of the 4,5-dihydro-1H-imidazole ring has a profound impact on its reactivity. A comparison between a chloro and a benzyl (B1604629) substituent illustrates the contrasting electronic and steric effects.

Electronic Effects: The chlorine atom is a strongly electron-withdrawing group due to its high electronegativity, exerting a significant negative inductive effect (-I). This effect deactivates the ring towards electrophilic attack and can make the 2-position more susceptible to nucleophilic substitution. purkh.com In contrast, a benzyl group is generally considered to be weakly electron-withdrawing by induction but can participate in resonance stabilization depending on the reaction type. The benzyl group does not deactivate the ring to the same extent as a chloro group.

Reactivity: The 2-chloro substituent facilitates nucleophilic substitution reactions at the 2-position. purkh.com Conversely, 2-benzylimidazoline is more likely to undergo reactions at the endocyclic nitrogens or at the benzyl group itself. For instance, 2-benzylimidazoline has been used in condensation reactions to prepare more complex heterocyclic systems. wikipedia.org

| Substituent at C-2 | Electronic Effect | Primary Site of Nucleophilic Attack | Reactivity towards Electrophiles |

|---|---|---|---|

| -Cl | Strongly Electron-Withdrawing (-I) | C-2 Position | Decreased |

| -CH₂Ph (Benzyl) | Weakly Electron-Withdrawing (Inductive) | Endocyclic Nitrogens | Relatively Higher |

The degree of saturation in the imidazole ring dramatically alters its chemical properties. A comparison between the aromatic imidazole and the partially saturated 4,5-dihydro-1H-imidazole (imidazoline) highlights these differences.

Aromaticity and Stability: Imidazole is an aromatic heterocycle with a delocalized π-electron sextet, which imparts significant thermodynamic stability. stackexchange.com In contrast, 4,5-dihydro-1H-imidazole is not aromatic, as the sp3-hybridized carbons at positions 4 and 5 interrupt the cyclic conjugation. Computational studies have shown that imidazole is more stable than its non-aromatic isomers. purkh.com

Basicity and Reactivity: The loss of aromaticity in 4,5-dihydro-1H-imidazole leads to a significant increase in the basicity of the nitrogen atoms. The lone pair of electrons on the sp2-hybridized nitrogen is more available for protonation or electrophilic attack compared to the corresponding nitrogen in imidazole, where the lone pairs are involved in the aromatic system. stackexchange.com Consequently, imidazolines are more nucleophilic and readily undergo reactions such as alkylation at the nitrogen atoms. Imidazoles, on the other hand, are more prone to electrophilic substitution on the carbon atoms of the ring.

| Property | Imidazole | 4,5-dihydro-1H-imidazole |

|---|---|---|

| Aromaticity | Aromatic | Non-aromatic |

| Relative Stability | More Stable | Less Stable |

| Basicity | Less Basic (pKa of conjugate acid ~7) stackexchange.com | More Basic (predicted pKa of conjugate acid ~10) stackexchange.com |

| Typical Reactivity | Electrophilic substitution at carbon | Nucleophilic attack at nitrogen |

Steric hindrance plays a crucial role in determining the outcome of substitution reactions in azole chemistry, influencing both the rate of reaction and the regioselectivity.

In the case of 2-substituted 4,5-dihydro-1H-imidazoles, the substituent at the 2-position can sterically hinder the approach of reagents to the adjacent nitrogen atoms. For example, in the synthesis of N-substituted imidazolines, bulky groups can affect the ease of formation of the desired product. The synthesis of 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole was reported to be challenging due to the steric crowding from the N-benzyl group, which hindered the formation of the aminal intermediate.

Furthermore, in electrophilic substitution reactions on the imidazole ring, steric effects can direct the incoming electrophile to a less hindered position. For instance, in the synthesis of 4-(het)arylimidazolidin-2-ones, excellent regioselectivity was observed, which was attributed to the lower activation energy for the formation of the 4-substituted product over the 5-substituted one. mdpi.com This highlights how subtle steric and electronic factors can lead to highly selective transformations. The interplay of these effects is a key consideration in the design of synthetic routes involving substituted azoles.

Derivatization and Transformational Chemistry of 2 Chloro 4,5 Dihydro 1h Imidazole

N-Substitution Reactions

The nitrogen atoms within the 4,5-dihydro-1H-imidazole ring provide sites for various substitution reactions, leading to a diverse array of functionalized molecules. These reactions often proceed after the initial formation of a more complex intermediate, which then undergoes substitution on the imidazoline (B1206853) nitrogen.

A key intermediate in many of these transformations is 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine . This hybrid compound is synthesized from 2-chloro-4,5-dihydro-1H-imidazole and serves as the substrate for subsequent N-substitution reactions. mdpi.commdpi.comresearchgate.net Research has shown that both the endocyclic secondary amine group (N-H) of the imidazoline ring and the exocyclic imine group (C=N-H) of the phthalazine (B143731) portion are sufficiently nucleophilic to react with electrophiles like acyl and sulfonyl chlorides. mdpi.com

Sulfonylation Reactions for N-Sulfonylated Derivatives

The N-H group of the imidazoline ring within the phthalazine-imidazoline hybrid readily undergoes sulfonylation. Reaction of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine with various aryl or alkyl sulfonyl chlorides results in the formation of N-sulfonylated derivatives. mdpi.commdpi.com

In a typical procedure, the reaction is carried out in an anhydrous aprotic solvent such as dichloroethane (DCE) at elevated temperatures (e.g., 90 °C). mdpi.com This process typically leads to di-substituted products, where both the imidazoline nitrogen and the exocyclic imine nitrogen are sulfonylated, yielding N-(2-(1-(aryl/alkyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)aryl/alkyl)sulfonamides. mdpi.com

For instance, the reaction with 4-methoxybenzene-1-sulfonyl chloride, which contains an electron-donating group, has been shown to produce the corresponding di-substituted sulfonamide as the main product with a satisfactory yield. mdpi.com

Table 1: Examples of N-Sulfonylated Phthalazine-Imidazoline Derivatives

| Reactant | Derivative Structure | Reference |

|---|---|---|

| 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | N-(2-(1-(aryl/alkyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)aryl/alkyl)sulfonamides | mdpi.com |

Acylation Reactions for Amide Derivatives

Following a similar pathway to sulfonylation, the imidazoline nitrogen of the 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine intermediate can be acylated to form amide derivatives. The reaction with various acyl chlorides leads to the formation of benzamides. mdpi.comresearchgate.net These reactions highlight the nucleophilic character of the imidazoline nitrogen, enabling the creation of a stable amide bond. Further transformation of these acylated products can lead to the corresponding 2-(1-benzoyl-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one derivatives. mdpi.comresearchgate.net

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The direct N-substitution of this compound to form urea or thiourea derivatives is not extensively detailed in the reviewed scientific literature. Typically, the synthesis of N-substituted ureas and thioureas involves the reaction of a primary or secondary amine with an isocyanate or isothiocyanate, respectively. nih.govresearchgate.net While this compound possesses a secondary amine, specific examples of its reaction with isocyanates or isothiocyanates to form N-urea or N-thiourea derivatives are not prominently documented.

Synthesis of N,N-Disubstituted Imidazoline Derivatives

The synthesis of N,N-disubstituted derivatives of this compound, where both nitrogen atoms of the imidazoline ring are substituted, is achieved through the derivatization of the 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine hybrid. As described in the sulfonylation section (4.1.1), reactions with sulfonyl chlorides lead to di-substituted products. mdpi.com In these molecules, one sulfonyl group is attached to the nitrogen at position 1 of the 4,5-dihydro-1H-imidazole ring, and the other is attached to the exocyclic imine nitrogen of the phthalazine moiety. This results in a complex N,N-disubstituted structure derived from the initial imidazoline. mdpi.com

Formation of Complex Hybrid Structures

This compound serves as a valuable building block for the construction of more complex heterocyclic systems that fuse the imidazoline core with other pharmacologically relevant scaffolds.

Phthalazine-Imidazoline Hybrid Compounds

A significant transformation of this compound is its use in the synthesis of novel hybrid compounds containing both phthalazine and 4,5-dihydro-1H-imidazole cores. mdpi.com The synthesis begins with the reaction of a phthalazine precursor with this compound hydrogen sulfate (B86663). mdpi.com

This initial reaction gives rise to a pseudobase, specifically 2-(4,5-dihydro-1H-imidazol-2-yl)-1,2-dihydrophthalazin-1-ol. mdpi.com This intermediate is then treated with hydroxylamine-O-sulfonic acid (HOSA) in a solvent like anhydrous dimethylformamide, which yields a betaine (B1666868) intermediate. In the final step, treatment of the betaine with a base, such as a sodium hydroxide (B78521) solution, affords the target hybrid molecule, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine. mdpi.commdpi.comresearchgate.net As previously noted, this hybrid compound is a crucial intermediate for further N-substitution reactions. mdpi.commdpi.comresearchgate.net

Synthesis of Imidazo-Oxadiazole and Imidazo-Thiadiazole Systems

The fusion of an imidazoline ring with a 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) ring creates bicyclic heterocyclic systems with significant interest in medicinal chemistry. While this compound represents a potential starting material for these structures, the most prevalent synthetic routes reported in the literature typically involve the cyclization of a pre-formed 2-amino-1,3,4-thiadiazole (B1665364) or 2-amino-1,3,4-oxadiazole with an appropriate bifunctional reagent.

The classical and widely employed method for the synthesis of imidazo[2,1-b] researchgate.netnih.govrsc.orgthiadiazole derivatives involves the condensation reaction between a 2-amino-5-substituted-1,3,4-thiadiazole and an α-haloketone, such as a phenacyl bromide derivative. researchgate.netmdpi.com This reaction, known as the Hantzsch synthesis, proceeds by initial N-alkylation of the exocyclic amino group of the thiadiazole, followed by an intramolecular cyclization and dehydration to yield the fused imidazo[2,1-b] researchgate.netnih.govrsc.orgthiadiazole core. mdpi.com The reaction is typically carried out by refluxing the reactants in a solvent like ethanol (B145695). researchgate.netresearchgate.net

Similarly, the synthesis of the corresponding imidazo[2,1-b] researchgate.netnih.govrsc.orgoxadiazole systems is achieved through analogous pathways, for instance, by reacting 2-amino-5-substituted-1,3,4-oxadiazoles with α-bromoketones under microwave irradiation to facilitate the cyclization. google.com

The conversion of this compound to these fused systems is not a direct, one-pot reaction found prominently in the literature. Such a transformation would necessitate a multi-step approach. The chlorine atom at the 2-position of the dihydroimidazole (B8729859) ring is a reactive site for nucleophilic substitution. A hypothetical pathway would involve the initial conversion of this compound into a key intermediate, such as 2-hydrazinyl-4,5-dihydro-1H-imidazole or a derivative thereof. This intermediate could then react with a carboxylic acid or its derivative, followed by cyclodehydration, to form the 1,3,4-thiadiazole or 1,3,4-oxadiazole ring, which would subsequently be cyclized to the final fused system.

For example, the synthesis of the crucial 2-amino-1,3,4-thiadiazole precursors generally starts from the reaction of a carboxylic acid with thiosemicarbazide, often in the presence of a dehydrating agent like polyphosphate ester (PPE) or phosphorus oxychloride. researchgate.netnih.gov

| Fused System | General Precursors | Reaction Type | Typical Conditions |

|---|---|---|---|

| Imidazo[2,1-b] researchgate.netnih.govrsc.orgthiadiazoles | 2-Amino-1,3,4-thiadiazoles + α-Haloketones | Condensation/Cyclization | Reflux in ethanol researchgate.netmdpi.com |

| Imidazo[2,1-b] researchgate.netnih.govrsc.orgoxadiazoles | 2-Amino-1,3,4-oxadiazoles + α-Haloketones | Condensation/Cyclization | Microwave irradiation in ethanol google.com |

Imidazoline-Containing Bunte Salts

Bunte salts, formally known as S-alkyl or S-aryl thiosulfates, are a class of sulfur-containing compounds typically synthesized by the reaction of an alkyl halide with sodium thiosulfate (B1220275). google.com This reaction proceeds via a nucleophilic substitution mechanism (SN2), where the thiosulfate anion displaces the halide. google.com The derivatization of this compound and its analogues into Bunte salts follows this classical chemical pathway.

Research has demonstrated the synthesis of a novel imidazoline-containing Bunte salt, S-[(4,5-dihydro-1H-imidazol-2-yl)methyl]sulfothioate. This compound was prepared by reacting 2-chloromethyl-4,5-dihydro-1H-imidazole with sodium thiosulfate in an aqueous solution at room temperature. researchgate.net The reaction involves the nucleophilic attack of the thiosulfate ion on the carbon bearing the chlorine atom, leading to the formation of the Bunte salt.

Furthermore, a direct reaction of this compound with sodium thiosulfate has also been reported to yield the corresponding thiosulfate Bunte salt. researchgate.net The reactivity of the chlorine atom in this compound allows for this straightforward conversion. The resulting Bunte salts are interesting intermediates for further chemical transformations, particularly for the synthesis of other sulfur-containing heterocyclic systems.

| Reactant | Reagent | Product (Bunte Salt) | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2-Chloromethyl-4,5-dihydro-1H-imidazole | Sodium thiosulfate (Na₂S₂O₃) | S-[(4,5-dihydro-1H-imidazol-2-yl)methyl]sulfothioate | Aqueous solution, room temperature | researchgate.net |

| This compound | Sodium thiosulfate (Na₂S₂O₃) | S-(4,5-dihydro-1H-imidazol-2-yl) thiosulfate | Aqueous solution | researchgate.net |

Computational Chemistry and Theoretical Studies on 2 Chloro 4,5 Dihydro 1h Imidazole

Elucidation of Reaction Mechanisms

Computational studies have been pivotal in understanding the mechanistic pathways of reactions involving 2-chloro-4,5-dihydro-1H-imidazole. These investigations allow for a detailed analysis of transition states, energy barriers, and the influence of the surrounding environment on reaction outcomes.

Transition State Analysis (e.g., Concerted Sₙ2 Pathways)

The nucleophilic substitution reactions of this compound have been a subject of theoretical investigation. For instance, the reaction with nucleophiles can proceed through a concerted Sₙ2 pathway. In such a mechanism, the bond-making process between the nucleophile and the carbon atom at the 2-position of the imidazole (B134444) ring occurs simultaneously with the bond-breaking of the carbon-chlorine bond.

A notable example is the reaction of this compound with sodium thiosulfate (B1220275). Quantum chemical calculations have been employed to study the mechanism of this reaction, revealing a concerted Sₙ2 pathway. These studies provide a molecular-level picture of the transition state, where the incoming nucleophile and the leaving group are both partially bonded to the central carbon atom.

Activation Energy Calculations (ΔG‡)

The activation energy (ΔG‡) is a crucial parameter for determining the rate of a chemical reaction. While specific activation energy values for reactions of this compound are not widely reported in publicly available literature, computational methods provide a framework for their calculation. The determination of ΔG‡ involves calculating the Gibbs free energy of the reactants and the transition state. A lower activation energy barrier indicates a faster reaction rate. For instance, in a nucleophilic substitution reaction, the nature of the nucleophile and the solvent system can significantly influence the activation energy.

Application of Ab Initio and Density Functional Theory (DFT) Methodologies (e.g., B3LYP, MP2)

A variety of ab initio and Density Functional Theory (DFT) methods are utilized to study the properties of this compound and its reactions. DFT, with functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr), is a popular choice due to its balance of computational cost and accuracy. irjweb.comnih.gov For example, the B3LYP functional combined with basis sets like 6-311++G(d,p) has been used to investigate the molecular structure, and electronic properties of imidazole derivatives. irjweb.com

These computational approaches are essential for optimizing the geometry of the molecule, calculating vibrational frequencies, and determining electronic properties, which are critical for understanding its reactivity. nih.gov For more complex systems or to achieve higher accuracy, post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2) can also be applied, although they are more computationally demanding.

Solvent Effects Modeling (e.g., SMD Continuum Approach)

Electronic Structure Analysis

The electronic structure of this compound dictates its chemical behavior. Analysis of its molecular orbitals provides fundamental insights into its reactivity towards electrophiles and nucleophiles.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com

A larger HOMO-LUMO gap suggests higher stability and lower reactivity, while a smaller gap indicates a more reactive species. irjweb.com For many nitrogen-based heterocyclic compounds, this energy gap typically falls within the range of 3.5 to 4.5 eV. While a precise, experimentally verified HOMO-LUMO gap for this compound is not documented in readily accessible sources, DFT calculations on similar imidazole derivatives suggest that the gap would likely be in this range, reflecting its character as a reactive intermediate. irjweb.com

| Parameter | Description | Typical Value Range for Imidazole Derivatives (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 3.5 - 4.5 |

Charge Distribution and Localization Studies (e.g., Mulliken Population Analysis, Natural Bond Orbital (NBO) Analysis)

Charge distribution analysis is fundamental to understanding the chemical reactivity and electrostatic properties of a molecule. For this compound, methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom, offering a picture of the electron density distribution. researchgate.netniscpr.res.in

Mulliken Population Analysis: This method partitions the total electron density among the atoms of a molecule. In computational studies of similar imidazole derivatives, Mulliken analysis has been performed using DFT methods (like B3LYP) with various basis sets (such as 6-311+G(d,p)) to calculate atomic charges. niscpr.res.inmdpi.com For this compound, the high electronegativity of the chlorine and nitrogen atoms leads to a significant polarization of the molecule. The chlorine atom at the C2 position creates an electrophilic carbon center, while the nitrogen atoms are typically the most negatively charged centers in the molecule, acting as potential donor sites for hydrogen bonding. mdpi.com

Below is an interactive table representing the expected Mulliken atomic charges for this compound, based on findings from related structures.

| Atom | Expected Charge (e) |

|---|---|

| C2 | +0.25 to +0.40 |

| N1/N3 | -0.60 to -0.75 |

| Cl | -0.15 to -0.30 |

| C4/C5 | -0.20 to -0.35 |

| H (on N) | +0.35 to +0.45 |

| H (on C) | +0.10 to +0.20 |

Dipole Moment, Polarizability, and Hyperpolarizability Calculations (NLO Properties)

The nonlinear optical (NLO) properties of a molecule describe its interaction with strong electromagnetic fields and are crucial for applications in photonics and optoelectronics. researchgate.net These properties are determined by the molecule's dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Computational DFT studies are frequently used to predict these values for imidazole derivatives. acs.orgacs.orgresearchgate.net

The calculations typically involve optimizing the molecular geometry and then computing the NLO properties using a suitable functional and basis set, such as B3LYP/6-311G++. researchgate.netmdpi.com A high value for the total dipole moment and, more importantly, a large hyperpolarizability (β) suggest that a compound may exhibit significant NLO activity. researchgate.netmdpi.com The charge-asymmetric nature of this compound, with its electron-withdrawing chlorine atom and electron-donating nitrogen atoms, suggests potential for NLO response.

The following interactive table shows representative calculated NLO data for a related chloro-substituted aromatic compound, p-Cl benzaldehyde, to illustrate the parameters evaluated in such a study. mdpi.com

| Property | Calculated Value (p-Cl benzaldehyde) | Unit |

|---|---|---|

| Dipole Moment (µ_tot) | 2.1276 | Debye |

| Polarizability (α_tot) | 13.629 x 10-24 | esu |

| Hyperpolarizability (β_tot) | 820.22 x 10-30 | cm5/esu |

Thermodynamic and Kinetic Modeling

Theoretical modeling is also employed to predict the thermodynamic stability and kinetic reactivity of chemical compounds and processes.

Calculation of Thermodynamic Parameters at Various Temperatures

Thermodynamic parameters, including standard enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be calculated using DFT methods. orientjchem.org These calculations, often performed at different temperatures, provide insight into the stability and spontaneity of reactions involving the title compound. acs.orgorientjchem.org Studies on similar imidazole derivatives have shown that as temperature increases, the values of entropy and heat capacity also increase. orientjchem.org The Gibbs free energy, calculated using the formula ΔG = ΔH - TΔS, indicates the spontaneity of a process; a negative value suggests a spontaneous reaction. orientjchem.orgethz.ch Such calculations are vital for understanding the behavior of this compound under various thermal conditions.

An interactive table below demonstrates how thermodynamic functions for a molecule, based on a study of an imidazole derivative, typically vary with temperature. orientjchem.org

| Temperature (K) | Enthalpy (ΔH) (kcal/mol) | Entropy (S) (cal/mol·K) | Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|

| 100 | -550.11 | 80.5 | -558.16 |

| 200 | -547.52 | 95.3 | -566.58 |

| 298.15 | -544.15 | 108.2 | -576.40 |

| 400 | -539.80 | 121.5 | -588.40 |

| 500 | -534.85 | 133.9 | -601.80 |

Prediction of Kinetic Rate Constants

Kinetic modeling provides a framework for predicting how fast a reaction will proceed. A key parameter in kinetics is the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. Computational chemistry, particularly DFT, is used to map reaction pathways and calculate the transition state structures and their corresponding activation energies. nih.govresearchgate.net A lower activation barrier corresponds to a faster reaction rate.

For processes involving imidazoles, such as their synthesis or subsequent reactions, computational studies have successfully elucidated complex mechanisms. researchgate.netacs.orgrsc.org For example, in the formation of imidazoles from glyoxal (B1671930) and amines, DFT calculations have identified key intermediates and determined the activation barriers for different steps, such as ring closure and dehydration. researchgate.netacs.org These theoretical predictions of kinetic parameters are essential for optimizing reaction conditions and understanding the chemical transformations of compounds like this compound.

Molecular Interactions and Crystal Packing Studies

The arrangement of molecules in a solid-state crystal lattice is governed by a network of intermolecular forces. Understanding these interactions is key to predicting the physical properties of the material.

Analysis of Intermolecular Forces (e.g., N–H···Cl, C–H···π, Hydrogen Bonding)

The crystal structure of this compound and its derivatives is stabilized by a variety of intermolecular interactions. X-ray crystallography and computational studies reveal the specific nature of these forces.

Halogen Bonding and Other Interactions: The chlorine atom can participate in specific interactions. In the crystal structure of a related substituted imidazoline (B1206853), short Cl···Cl contacts of approximately 3.35 Å have been observed, which contribute to linking molecular chains into a 3D network. acs.org Furthermore, N–H···Cl hydrogen bonds, where the chloride ion acts as the acceptor, are a dominant intermolecular force in imidazolium (B1220033) chloride salts. nih.gov Weak C–H···π interactions, where a C-H bond points towards the electron cloud of an aromatic ring, have also been identified in the crystal structures of related compounds, further stabilizing the lattice. researchgate.net

These combined forces dictate the precise three-dimensional arrangement of this compound molecules in the solid state, influencing properties such as melting point and solubility.

Graph-Set Analysis (Etter's Formalism) of Hydrogen-Bonding Motifs

The prediction of hydrogen-bonding patterns in the solid state is a cornerstone of crystal engineering. Etter's graph-set theory provides a systematic and powerful tool for describing these intricate networks. scispace.comnih.gov This formalism categorizes hydrogen-bond motifs based on their topology, allowing for a concise and unambiguous description of complex structures. scispace.comnih.gov The analysis identifies fundamental patterns such as chains, rings, and intramolecular hydrogen bonds.

For this compound, the primary hydrogen bond donor is the N-H group of the imidazoline ring, while the potential acceptors are the nitrogen atom of a neighboring molecule and the chlorine atom. Based on the known hydrogen-bonding preferences of similar imidazoline derivatives, it is anticipated that the most prominent interaction would be an N-H···N hydrogen bond. nih.gov

In the absence of experimental data for this compound, a hypothetical analysis based on related structures, such as 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole, suggests the formation of one-dimensional chains. nih.gov In such a scenario, molecules would be linked head-to-tail, with the N-H group of one molecule donating a hydrogen bond to the acceptor nitrogen of the next.

Table 1: Hypothetical Hydrogen-Bonding Motifs in this compound based on Etter's Formalism

| Graph Set Descriptor | Description |

| C(4) | A simple chain motif where each molecule is connected to two neighbors via N-H···N hydrogen bonds. The number in parentheses indicates the number of atoms in the repeating unit of the chain. |

| R²₂(8) | A potential dimeric ring motif could be formed if two molecules interact via a pair of N-H···N hydrogen bonds. The superscript denotes the number of hydrogen bonds in the ring, the subscript indicates the number of donor and acceptor atoms involved, and the number in parentheses is the total number of atoms in the ring. |

It is important to emphasize that this analysis remains theoretical. The actual solid-state structure could exhibit different or more complex hydrogen-bonding networks, potentially involving the chlorine atom as a weak hydrogen bond acceptor. Definitive characterization requires experimental determination of the crystal structure.

π-Stacking Interactions in Solid State Structures

π-stacking interactions are non-covalent attractive forces that occur between aromatic rings. While the 4,5-dihydro-1H-imidazole ring is not aromatic, the amidine system within the ring (N=C-N) possesses π-electron density. However, significant π-stacking interactions, in the classical sense of parallel displaced or face-to-face arrangements of aromatic rings, are not expected to be the dominant packing force for this compound itself due to the lack of a true aromatic system.

In substituted derivatives containing aromatic rings, such as 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole, π-stacking interactions between the phenyl rings of adjacent molecules play a significant role in stabilizing the crystal structure. nih.gov For the unsubstituted this compound, any potential π-system interactions would be considerably weaker.

Theoretical studies on various heterocyclic compounds have shown that electrostatic and dispersion forces are the primary drivers of stacking interactions. acs.orgnih.gov The presence of the electronegative chlorine atom and the nitrogen atoms in the imidazoline ring will influence the molecule's electrostatic potential, which in turn would dictate the geometry of any weak stacking-type interactions. However, without a significant planar aromatic surface, these interactions are likely to be less directional and less energetically significant compared to the hydrogen-bonding network.

Spectroscopic and Structural Characterization of 2 Chloro 4,5 Dihydro 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 2-chloro-4,5-dihydro-1H-imidazole and its analogs. It provides insights into the chemical environment of individual protons and carbons, their connectivity, and the spatial arrangement of atoms.

¹H-NMR and ¹³C-NMR Data Analysis and Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial characterization of this compound and its derivatives. The chemical shifts (δ) of the signals in the spectra provide information about the electronic environment of the nuclei.

In the ¹H-NMR spectrum of this compound, the methylene (B1212753) protons of the dihydroimidazole (B8729859) ring typically appear as a multiplet in the aliphatic region, generally between δ 3.2 and 4.0 ppm. The N-H proton signal is often broad due to chemical exchange and hydrogen bonding, and its chemical shift can vary. For substituted derivatives, such as those with aryl groups, the aromatic protons resonate in the downfield region, typically between δ 7.2 and 8.1 ppm.

The ¹³C-NMR spectrum provides information on the carbon framework. The C2 carbon of the imidazoline (B1206853) ring, bonded to the chlorine and two nitrogen atoms, is significantly deshielded and appears at a lower field. In contrast, the methylene carbons (C4 and C5) of the dihydroimidazole ring are sp³-hybridized and resonate at a higher field. For instance, in some 1,2-diaryl-4,5-dihydro-1H-imidazolium salts, the C2 carbon can show resonances around δ 157.8 ppm, while the methylene carbons appear near δ 45.3 ppm.

Interactive Data Table: Representative NMR Data for 4,5-dihydro-1H-imidazole Derivatives

| Compound Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1,2-diaryl-4,5-dihydro-1H-imidazole | Aromatic Protons: 7.0-8.0Methylene Protons: 3.5-4.5 | Aromatic Carbons: 120-150C2 Carbon: ~160Methylene Carbons: ~50 |

| 2-Alkyl-4,5-dihydro-1H-imidazole | Alkyl Protons: 0.9-3.0Methylene Protons: 3.0-3.8 | C2 Carbon: ~165Methylene Carbons: ~48Alkyl Carbons: 10-40 |

Note: Chemical shifts are approximate and can vary based on the solvent and specific substituents.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Regioisomer Distinction and Connectivity

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.

HSQC correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the definitive assignment of the methylene protons to their corresponding carbons in the dihydroimidazole ring. beilstein-journals.org HMBC, on the other hand, reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the C2 carbon and its relationship with the methylene protons, as well as for establishing the connection between substituents and the imidazoline ring. beilstein-journals.org These 2D NMR experiments are instrumental in distinguishing between potential regioisomers that may form during synthesis.

Conformational Analysis via NMR

NMR spectroscopy can also provide insights into the conformational dynamics of the 4,5-dihydro-1H-imidazole ring. The five-membered ring is not planar and can adopt various envelope or twist conformations. The coupling constants between the methylene protons, observed in high-resolution ¹H-NMR spectra, can be used to estimate the dihedral angles and infer the preferred conformation of the ring. For some derivatives, computational studies combined with NMR data have been used to analyze the molecular structure and conformation. derpharmachemica.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: Identification of Characteristic Functional Group Vibrations (e.g., C=N, N-H stretching)

The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key functional groups.

N-H Stretching: The stretching vibration of the N-H bond typically appears as a broad band in the region of 3100-3500 cm⁻¹. researchgate.net This broadening is often due to intermolecular hydrogen bonding. In some cases, multiple bands can be observed in this region. researchgate.net

C=N Stretching: The stretching vibration of the carbon-nitrogen double bond (C=N) in the imidazoline ring is a strong and characteristic absorption, typically found in the range of 1600-1680 cm⁻¹. researchgate.net For example, in some derivatives, this peak appears around 1620 cm⁻¹.